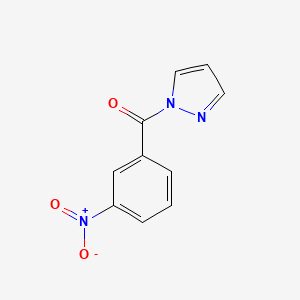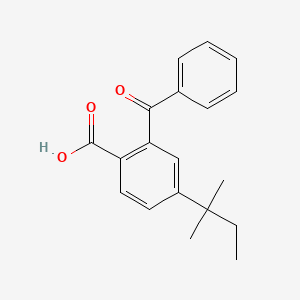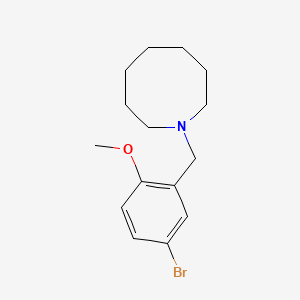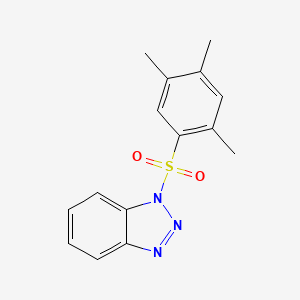
(3-nitrophenyl)(1H-pyrazol-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Nitrophenyl)(1H-pyrazol-1-yl)methanone is an organic compound that features a nitrophenyl group attached to a pyrazole ring via a methanone linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-nitrophenyl)(1H-pyrazol-1-yl)methanone typically involves the reaction of 3-nitrobenzoyl chloride with 1H-pyrazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst or using chemical reducing agents such as tin(II) chloride.
Substitution: The pyrazole ring can participate in electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Reduction: Amino derivatives of this compound.
Substitution: Halogenated pyrazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of (3-nitrophenyl)(1H-pyrazol-1-yl)methanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the pyrazole ring can bind to specific molecular targets.
Comparaison Avec Des Composés Similaires
(4-Nitrophenyl)(1H-pyrazol-1-yl)methanone: Similar structure but with the nitro group in the para position.
(2-Nitrophenyl)(1H-pyrazol-1-yl)methanone: Similar structure but with the nitro group in the ortho position.
(3-Nitrophenyl)(1H-imidazol-1-yl)methanone: Similar structure but with an imidazole ring instead of a pyrazole ring.
Uniqueness: (3-Nitrophenyl)(1H-pyrazol-1-yl)methanone is unique due to the specific positioning of the nitro group on the phenyl ring and the presence of the pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
(3-nitrophenyl)-pyrazol-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O3/c14-10(12-6-2-5-11-12)8-3-1-4-9(7-8)13(15)16/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQAJICLVLRIQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(4-chlorophenoxy)methyl]-4-methoxybenzohydrazide](/img/structure/B5725891.png)
![2-chloro-N-[2-chloro-5-(propanoylamino)phenyl]benzamide](/img/structure/B5725905.png)
![4-[(E)-1-cyano-2-(furan-2-yl)ethenyl]benzonitrile](/img/structure/B5725920.png)
![N'-[1-(1-benzofuran-2-yl)ethylidene]-9H-xanthene-9-carbohydrazide](/img/structure/B5725931.png)

![4-{2-[5-(3-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile](/img/structure/B5725936.png)


![2-[(2-chlorobenzyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5725959.png)
![(1E)-1-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[2-(piperidin-1-yl)ethoxy]ethanimine](/img/structure/B5725965.png)

![2-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B5725992.png)
![4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]aniline](/img/structure/B5726000.png)
![N-[2-(butanoylamino)phenyl]-3-methylbenzamide](/img/structure/B5726005.png)
